molecular formula C17H17N3O4S2 B2440450 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide CAS No. 923187-20-6

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2440450
CAS No.: 923187-20-6
M. Wt: 391.46
InChI Key: RYJWSYDPFQNHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring and a methoxybenzamide moiety. The presence of the dimethylsulfamoyl group further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to obtain the desired derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain . Additionally, it may interact with other molecular targets involved in cell signaling and apoptosis, contributing to its anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide is unique due to the presence of the dimethylsulfamoyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)11-8-9-13-15(10-11)25-17(18-13)19-16(21)12-6-4-5-7-14(12)24-3/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJWSYDPFQNHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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